REACTION_CXSMILES
|
[Al:1].[CH:2]([OH:5])([CH3:4])[CH3:3]>>[O:5]([Al:1]([O:5][CH:2]([CH3:4])[CH3:3])[O:5][CH:2]([CH3:4])[CH3:3])[CH:2]([CH3:4])[CH3:3]
|
Name
|
mercuric salt
|
Quantity
|
0.0959 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated off excess
|
Name
|
|
Type
|
product
|
Smiles
|
O(C(C)C)[Al](OC(C)C)OC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |